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yloxy)piperidine

Cat. No.: B582049 Get Quote

Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in

a wide array of approved kinase inhibitors due to its structural resemblance to the purine core

of ATP, which allows for competitive binding at the kinase ATP-binding site.[1] The strategic

functionalization of the pyrimidine ring is a cornerstone for achieving high potency and

selectivity. The intermediate, 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, serves as a

versatile building block for the synthesis of diverse kinase inhibitors. The bromine atom at the

C5 position of the pyrimidine ring provides a reactive handle for various palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations,

enabling the introduction of a wide range of molecular diversity.[1] This allows for the

exploration of the chemical space around the pyrimidine core to optimize interactions with the

target kinase.

This document provides detailed protocols for the synthesis of a representative Bruton's

Tyrosine Kinase (BTK) inhibitor using 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine as a

key intermediate. BTK is a critical component of the B-cell receptor (BCR) signaling pathway

and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[2]

Target Kinase: Bruton's Tyrosine Kinase (BTK)
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Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the

B-cell signaling pathway, linking B-cell receptor (BCR) stimulation to downstream cellular

responses.[2] Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell

lymphomas and autoimmune diseases.[2] Inhibition of BTK is therefore a key therapeutic

strategy for these conditions.
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Caption: Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Synthetic Strategy
The general synthetic strategy involves a two-step approach starting from the intermediate 1-
Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine. The first key step is a palladium-catalyzed

cross-coupling reaction to introduce a desired moiety at the 5-position of the pyrimidine ring.

This is followed by the deprotection of the Boc group and subsequent acylation to install a

warhead, such as an acryloyl group, for covalent irreversible inhibition, or another functional

group for reversible inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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